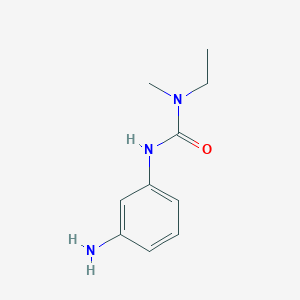

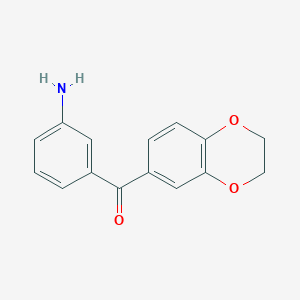

1-(3-Aminophenyl)-3-ethyl-3-methylurea

Overview

Description

“1-(3-Aminophenyl)ethanol” is a chemical compound with the molecular formula C8H11NO . It has an average mass of 137.179 Da and a monoisotopic mass of 137.084061 Da .

Synthesis Analysis

While specific synthesis methods for “1-(3-Aminophenyl)-3-ethyl-3-methylurea” were not found, a related compound, “1-(3-aminophenyl)ethan-1-one”, was synthesized by dissolving 2-hydroxy-3-methylbenzaldehyde in ethanol, followed by slow addition of 1-(3-aminophenyl)ethan-1-one .

Scientific Research Applications

Mechanistic Studies in Biological Systems

A study conducted by Sternson and Gammans (1975) explored the rearrangement of arylhydroxylamines in rats, revealing insights into the metabolic pathways involving compounds structurally related to 1-(3-Aminophenyl)-3-ethyl-3-methylurea. The research suggested that hepatic isomerase-catalyzed rearrangements proceed via pathways that might involve resonance-stabilized nitrenium ions, indicating the compound's role in understanding metabolic transformations in mammals (Sternson & Gammans, 1975).

Synthesis and Biological Activity Studies

The microwave-assisted synthesis of thiazolopyrimidine derivatives, as discussed by Youssef and Amin (2012), presents an application in creating compounds with potential antioxidant and antimicrobial activity. This study reflects the versatility of 1-(3-Aminophenyl)-3-ethyl-3-methylurea related compounds in synthesizing biologically active molecules (Youssef & Amin, 2012).

Chemical Modification and Interaction Studies

El‐Faham et al. (2013) reported on the use of OxymaPure/DIC for synthesizing a novel series of α-ketoamide derivatives, showcasing the compound's potential in facilitating the synthesis of chemically modified molecules with significant yields and purity. This application underscores the importance of 1-(3-Aminophenyl)-3-ethyl-3-methylurea related compounds in synthetic chemistry for producing novel molecules (El‐Faham et al., 2013).

Corrosion Inhibition Research

Research by Gupta et al. (2017) on α-aminophosphonates, including compounds similar in structure to 1-(3-Aminophenyl)-3-ethyl-3-methylurea, highlights their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid. This application is particularly relevant for industrial pickling processes, illustrating the compound's utility in materials science and engineering (Gupta et al., 2017).

Safety And Hazards

While specific safety and hazard information for “1-(3-Aminophenyl)-3-ethyl-3-methylurea” was not found, a related compound, “N1-(3-Aminophenyl)acetamide”, has been studied. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, to wash hands thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

properties

IUPAC Name |

3-(3-aminophenyl)-1-ethyl-1-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-3-13(2)10(14)12-9-6-4-5-8(11)7-9/h4-7H,3,11H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTAWEMFFXDZMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)NC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Aminophenyl)-3-ethyl-3-methylurea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate](/img/structure/B1519165.png)

![diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid amide](/img/structure/B1519168.png)

![6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1519177.png)

![2-({[2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)pyrimidine-4,6-diamine](/img/structure/B1519178.png)

![4,6-Dimethyl-13-oxa-2,4,6-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1,3(8),9-triene-5,7,14-trione](/img/structure/B1519184.png)